4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-acetamidobicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8(13)12-11-5-2-10(3-6-11,4-7-11)9(14)15/h2-7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDJITVKFZXMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CCC(CC1)(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several routes. One notable method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process utilizes a tandem reaction that provides high yields and excellent enantioselectivities. The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Chemical Reactions Analysis
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the acetylamino group, to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid features a unique bicyclo[2.2.2]octane structure characterized by:
- Molecular Formula : C_{11}H_{17}N_{1}O_{2}
- Molecular Weight : Approximately 211.26 g/mol
- Functional Groups : Acetamido group at the 4-position and a carboxylic acid group at the 1-position
The compound's structure allows for various chemical reactions, primarily nucleophilic substitutions and acid-base reactions, which are essential for synthesizing derivatives with modified biological activities.
Research indicates that this compound exhibits notable biological activities, making it a candidate for pharmacological applications:
- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, which are mediators of inflammation and immune responses, indicating its utility in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have examined the pharmacological potential of compounds related to this compound:
- A study highlighted its role as an inhibitor of IRAK4, a key player in inflammatory signaling pathways, suggesting its potential use in treating various inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus .
- Another research focused on the synthesis of derivatives that could enhance its therapeutic efficacy while reducing side effects associated with traditional anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, inhibiting their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The table below compares key 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid derivatives, highlighting substituent effects on pKa and applications:
*Estimated based on substituent trends (electron-withdrawing acetamido lowers pKa relative to -NH₂ (6.75) but less than -CN (5.90)) .
Key Observations:
- Acidity : Electron-withdrawing groups (e.g., -CN, -Br) reduce pKa, enhancing ionization under physiological conditions. The acetamido group’s moderate electron-withdrawing effect positions its pKa between -NH₂ and -COOCH₃ .
- Bioisosterism : The bicyclo[2.2.2]octane core mimics benzene in size and shape but avoids aromatic metabolism, as seen in MDM2 inhibitor AA-115/APG-115 (Clinical candidate) .
Biological Activity
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The compound is characterized by a bicyclic structure that contributes to its unique reactivity profile, primarily involving nucleophilic substitutions and acid-base reactions. The molecular formula is with a molecular weight of approximately 195.25 g/mol.
The biological activity of this compound is linked to its interaction with various biological targets:
- IRAK4 Inhibition : Research indicates that compounds similar to this compound may inhibit IRAK4, a key player in inflammatory signaling pathways. This inhibition can potentially mitigate conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Cytokine Modulation : The compound has been shown to affect the production of pro-inflammatory cytokines (e.g., TNFα, IL-6), suggesting a role in regulating immune responses .
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Mechanism | Findings |
|---|---|---|---|
| Study 1 | IRAK4 Inhibition | Inhibits MyD88 signaling cascade | Reduced cytokine production in vitro |
| Study 2 | Anti-inflammatory effects | Modulation of NF-kB pathway | Decreased inflammation in animal models |
| Study 3 | Cytokine production | Affects IL-6 and TNFα levels | Significant reduction observed in treated groups |
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of this compound led to a significant reduction in joint inflammation and destruction compared to control groups, highlighting its anti-inflammatory properties.
- Inflammatory Bowel Disease : A study involving colitis models showed that treatment with this compound resulted in decreased disease severity scores and lower levels of inflammatory markers, indicating its potential utility in gastrointestinal inflammatory conditions.
Q & A
Q. What are the common synthetic routes for preparing 4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid?
The compound is typically synthesized via esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters. Substitution at the 4-position is achieved by introducing functional groups such as acetamido through nucleophilic or electrophilic reactions. For example, Malta and Stock demonstrated the preparation of 4-substituted derivatives by modifying ester precursors under controlled hydrolysis and amidation conditions .
Q. How can the structural and electronic properties of this compound be experimentally determined?
Structural analysis employs X-ray crystallography for spatial conformation, while electronic properties are assessed via dipole moment measurements and infrared (IR) spectroscopy. A 1973 study in The Journal of Physical Chemistry used dipole moment calculations to infer electronic distribution in a structurally similar 4-aminobicyclo[2.2.2]octane-1-carboxylic acid derivative . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further validate molecular integrity .
Q. What spectroscopic techniques are effective for characterizing this compound?
Key techniques include:
- NMR : To confirm substituent positioning and stereochemistry.
- IR Spectroscopy : Identifies functional groups like the acetamido (-NHCOCH₃) and carboxylic acid (-COOH) moieties.
- High-Resolution MS : Verifies molecular weight and fragmentation patterns. Pharmacopeial standards often reference these methods for bicyclic compounds .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for introducing acetamido groups at the 4-position?
Steric hindrance from the bicyclo[2.2.2]octane framework complicates substitution. Kinetic studies reveal that reaction rates slow significantly at the 4-position due to restricted access. Thermodynamic dissociation constants (pKa) for analogous 4-substituted derivatives suggest pH-dependent stability, requiring precise control of reaction media .
Q. How do researchers resolve contradictions in substituent effects on acidity?
Discrepancies in pKa values for 4-substituted derivatives are addressed through comparative studies. For example, electron-withdrawing groups (e.g., -NO₂) increase acidity, while electron-donating groups (e.g., -NH₂) reduce it. Computational models (DFT calculations) complement experimental data to predict substituent impacts, as demonstrated in thermodynamic studies .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) models simulate reaction pathways, such as nucleophilic attacks or cycloadditions, by analyzing frontier molecular orbitals (HOMO/LUMO). These models are validated against experimental dipole moment data and crystallographic structures to ensure accuracy . For instance, calculated charge distribution maps align with observed regioselectivity in esterification reactions .
Q. What advanced analytical methods are used to study its environmental or biological interactions?
Microspectroscopic imaging (e.g., Raman or AFM-IR) analyzes surface adsorption and reactivity in environmental interfaces. Such techniques, highlighted in indoor surface chemistry research, track molecular interactions at nanoscale resolutions . For biological studies, liquid chromatography-mass spectrometry (LC-MS) monitors metabolic stability in vitro .
Methodological Notes
- Synthetic Optimization : Use kinetic isotopic effects (KIE) to probe steric limitations in substitution reactions.
- Data Validation : Cross-reference experimental pKa values with computational predictions to resolve discrepancies.
- Advanced Imaging : Combine spectroscopic data with molecular dynamics simulations to model surface interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
